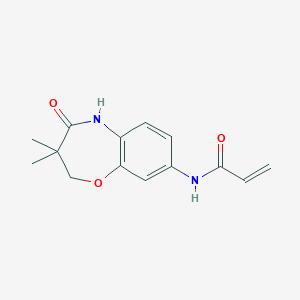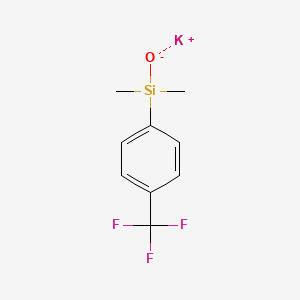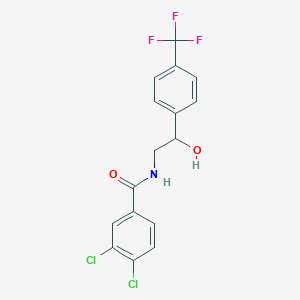![molecular formula C12H17N3O2S B2519031 Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate CAS No. 2445786-80-9](/img/structure/B2519031.png)
Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate is a compound that belongs to the class of organic compounds known as carbamates. These molecules are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate indicates that this compound has a tertiary butyl group as a substituent, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Another example includes the synthesis of tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate via a Suzuki cross-coupling reaction, highlighting the utility of tert-butyl carbamates in the production of organic photovoltaic materials .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, DFT, and M06-2X studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule . Such studies are crucial for understanding the molecular behavior and potential applications of these compounds.
Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, reflecting their reactivity. For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been studied, leading to the formation of optically pure enantiomers, which can be further transformed into corresponding aminophenyl alcohols . Additionally, the reactivity of N-tert-butyl-1,2-diaminoethane has been explored, showing its ability to react with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can affect the hydrophobicity, solubility, and boiling point of the compound. For instance, the metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group, indicating its susceptibility to metabolic transformations . The intramolecular hydrogen bonding observed in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate affects its crystal structure and stability .
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate and related compounds have been explored as building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This highlights their potential as versatile intermediates in the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).
Asymmetric Synthesis
The compound has also found application in asymmetric synthesis, as seen in the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate through an asymmetric Mannich reaction. This process involves chiral amino carbonyl compounds and highlights the importance of such carbamates in the enantioselective construction of biologically relevant molecules (Yang, Pan, & List, 2009).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution has been applied to tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, showcasing its role in the preparation of chiral organoselenanes and organotelluranes. This process involves lipase-catalyzed transesterification, leading to the optically pure enantiomers of the carbamate, which are then easily transformed into the corresponding 1-(2-aminophenyl)ethanols (Piovan, Pasquini, & Andrade, 2011).
Synthesis of Biologically Active Compounds
Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate derivatives have been pivotal in the synthesis of key intermediates for biologically active compounds. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), highlights the compound's significance in pharmaceutical research (Zhao et al., 2017).
Deprotection in Organic Synthesis
Aqueous phosphoric acid has been identified as a mild and effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity and compatibility with other acid-sensitive groups, demonstrating the carbamate's role in complex synthetic pathways where selective deprotection is required (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(13)18/h4-7H,1-3H3,(H,15,16)(H3,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZWXBFZGKQJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(carbamothioylamino)phenyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)



![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
